Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate
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Overview
Description
Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate is a complex organic compound with a molecular formula of C14H20N4O4S
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate typically involves multiple steps, starting with the preparation of the purine core The initial step often includes the condensation of appropriate precursors to form the purine ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: This compound may have therapeutic potential, especially in the development of new drugs targeting purine-related pathways. Its ability to interact with specific molecular targets makes it a candidate for further drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its unique properties may be exploited in the development of new products and technologies.
Mechanism of Action
The mechanism by which Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in purine metabolism, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Methyl 2-(3-methyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thioacetate
Methyl 2-(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thioacetate
Methyl 2-(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thioacetate
Uniqueness: Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate stands out due to its specific pentyl group and sulfanylacetate moiety, which may confer unique chemical and biological properties compared to its similar compounds.
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Properties
IUPAC Name |
methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c1-4-5-6-7-18-10-11(17(2)13(21)16-12(10)20)15-14(18)23-8-9(19)22-3/h4-8H2,1-3H3,(H,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJGZCZBSJBTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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